(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione
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Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the oxadiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted oxadiazoles, pyrrolidines, and various heterocyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Contains a pyridyl group and thiol functionality.
(1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl urea: A related compound with a urea linkage.
Uniqueness
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione is unique due to its specific combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed with other similar compounds.
Properties
CAS No. |
89515-40-2 |
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Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C13H13N3OS/c18-13(16-8-4-5-9-16)12-15-14-11(17-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
HCEXCFKSLMCAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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